molecular formula C9H11ClO2 B13001893 (2-Chloro-5-methoxy-4-methylphenyl)methanol

(2-Chloro-5-methoxy-4-methylphenyl)methanol

Cat. No.: B13001893
M. Wt: 186.63 g/mol
InChI Key: RCWXAYVZYRMUAL-UHFFFAOYSA-N
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Description

(2-Chloro-5-methoxy-4-methylphenyl)methanol is an organic compound with the molecular formula C8H9ClO2. It is a derivative of phenol, where the phenyl ring is substituted with a chlorine atom, a methoxy group, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-methoxy-4-methylphenyl)methanol can be achieved through several methods. One common approach involves the chlorination of 5-methoxy-4-methylphenol followed by a reduction reaction to introduce the methanol group. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by reduction using reagents like sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-methoxy-4-methylphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Chloro-5-methoxy-4-methylphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chloro-5-methoxy-4-methylphenyl)methanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of the chlorine and methoxy groups can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloro-5-methoxy-4-methylphenyl)methanol is unique due to the specific arrangement of its substituents, which can significantly influence its chemical reactivity and biological activity. The combination of chlorine, methoxy, and methyl groups provides a distinct set of properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C9H11ClO2

Molecular Weight

186.63 g/mol

IUPAC Name

(2-chloro-5-methoxy-4-methylphenyl)methanol

InChI

InChI=1S/C9H11ClO2/c1-6-3-8(10)7(5-11)4-9(6)12-2/h3-4,11H,5H2,1-2H3

InChI Key

RCWXAYVZYRMUAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)CO)Cl

Origin of Product

United States

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